(S,R,S)-AHPC-PEG2-C4-Cl: A Technical Guide to a Key Building Block in Targeted Protein Degradation
(S,R,S)-AHPC-PEG2-C4-Cl: A Technical Guide to a Key Building Block in Targeted Protein Degradation
(S,R,S)-AHPC-PEG2-C4-Cl is a synthetic, heterobifunctional molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic and research agents designed to selectively eliminate target proteins from cells by hijacking the body's own protein disposal machinery. This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG2-C4-Cl, its applications, mechanism of action, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.
Core Application: A VHL E3 Ligase Ligand for PROTAC Synthesis
The primary application of (S,R,S)-AHPC-PEG2-C4-Cl is as a pre-fabricated ligand-linker conjugate for the synthesis of PROTACs. It is specifically designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the cellular process of protein degradation.
The molecule consists of three key components:
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(S,R,S)-AHPC: This moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is crucial for its binding and activity.
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PEG2 Linker: A two-unit polyethylene glycol (PEG) linker provides spacing and favorable physicochemical properties, such as increased solubility, to the resulting PROTAC molecule.
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C4-Cl Linker: A terminal four-carbon chain with a chloro group serves as a reactive handle for conjugation to a ligand that targets a specific protein of interest.
By covalently attaching a ligand for a target protein to the C4-Cl end of (S,R,S)-AHPC-PEG2-C4-Cl, researchers can create a complete PROTAC molecule. This PROTAC can then simultaneously bind to both the target protein and the VHL E3 ligase, leading to the targeted degradation of the protein of interest.
A notable application of this building block is in the creation of "HaloPROTACs," which are designed to degrade proteins that have been fused with a HaloTag. The chloroalkane linker of (S,R,S)-AHPC-PEG2-C4-Cl can directly and covalently bind to the HaloTag protein, making it a powerful tool for studying protein function in cell-based assays. For instance, it has been shown to be capable of inducing the degradation of GFP-HaloTag7 in such assays[1].
Furthermore, the (S,R,S)-AHPC VHL ligand has been incorporated into potent PROTACs targeting clinically relevant proteins. A prime example is the BCR-ABL degrader, SIAIS178, which utilizes a dasatinib warhead linked to an (S,R,S)-AHPC VHL recruiter. This PROTAC has demonstrated significant efficacy in both in vitro and in vivo models of chronic myeloid leukemia[2].
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using (S,R,S)-AHPC-PEG2-C4-Cl function by inducing the proximity of a target protein to the VHL E3 ubiquitin ligase complex. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The process can be broken down into the following key steps:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its target-specific ligand and to the VHL E3 ligase via the (S,R,S)-AHPC moiety, forming a ternary complex.
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Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
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Proteasomal Degradation: The poly-ubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data for VHL-Based PROTACs
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents a summary of quantitative data for various VHL-based PROTACs, demonstrating the potential of this class of molecules.
| PROTAC Name | Target Protein(s) | Cell Line | DC50 | Dmax | Reference |
| SIAIS178 | BCR-ABL | K562 | 8.5 nM | >90% | [2] |
| GMB-475 | BCR-ABL1, c-ABL1 | K562, Ba/F3 | ~1 µM (IC50) | Not Reported | [3] |
| Arg-PEG1-Dasa | BCR-ABL | K562 | <1 nM | >90% | [4] |
Experimental Protocols
PROTAC Synthesis via Chloroalkane Linker Conjugation
This protocol outlines a general procedure for conjugating a target protein ligand (containing a nucleophilic group, e.g., an amine or thiol) to (S,R,S)-AHPC-PEG2-C4-Cl.
Materials:
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(S,R,S)-AHPC-PEG2-C4-Cl
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Target protein ligand with a nucleophilic handle (e.g., primary amine)
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
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A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
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Reaction vessel
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Stirring apparatus
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Inert atmosphere (e.g., nitrogen or argon)
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Purification system (e.g., HPLC)
Procedure:
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Dissolution: Dissolve the target protein ligand (1 equivalent) and a slight excess of (S,R,S)-AHPC-PEG2-C4-Cl (1.1-1.5 equivalents) in anhydrous DMF under an inert atmosphere.
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Base Addition: Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
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Quenching and Work-up: Once the reaction is complete, quench the reaction with water or a mild acid. Extract the product with a suitable organic solvent.
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Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
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Characterization: Confirm the identity and purity of the final PROTAC by analytical techniques such as LC-MS and NMR.
Western Blotting for Quantifying Protein Degradation
This protocol describes the use of Western blotting to determine the DC50 and Dmax of a PROTAC.
Materials:
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Cultured cells expressing the target protein
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PROTAC of interest
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
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Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol provides a workflow for the global and unbiased assessment of protein degradation and off-target effects of a PROTAC using TMT-based quantitative mass spectrometry.
Materials:
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Cultured cells
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PROTAC of interest
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Lysis buffer (e.g., 8M urea in triethylammonium bicarbonate buffer)
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Reducing agent (e.g., DTT)
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Alkylating agent (e.g., iodoacetamide)
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Trypsin
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TMT labeling reagents
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Quenching reagent (e.g., hydroxylamine)
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LC-MS/MS system
Procedure:
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Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations and a vehicle control. Lyse the cells in a buffer compatible with mass spectrometry (e.g., urea-based buffer).
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Protein Digestion: Reduce and alkylate the cysteine residues in the protein lysates. Digest the proteins into peptides using trypsin overnight.
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TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
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Sample Pooling and Clean-up: Quench the labeling reaction and pool the labeled samples. Desalt the pooled sample using a C18 solid-phase extraction cartridge.
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LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of the peptides (and thus proteins) across the different conditions.
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Data Analysis: Process the raw mass spectrometry data using a specialized software (e.g., Proteome Discoverer, MaxQuant). Identify and quantify proteins based on the reporter ion intensities. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
